

# An In-depth Technical Guide to the Synthesis of Hexanitrohexaazaisowurtzitane (CL-20)

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## Compound of Interest

Compound Name: CL-55

Cat. No.: B606712

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Hexanitrohexaazaisowurtzitane, commonly known as CL-20 or HNIW, is a polycyclic nitramine explosive with the chemical formula  $C_6H_6N_{12}O_{12}$ .<sup>[1]</sup> First synthesized by Nielsen, it is one of the most powerful energetic materials known, releasing 20% more energy than traditional HMX-based propellants.<sup>[1][2]</sup> Its caged molecular structure, possessing significant strain energy, contributes to its high energy content.<sup>[3]</sup> This guide provides a detailed overview of the primary synthesis pathways, experimental protocols, and key data for CL-20.

## Chemical Formula and Structure

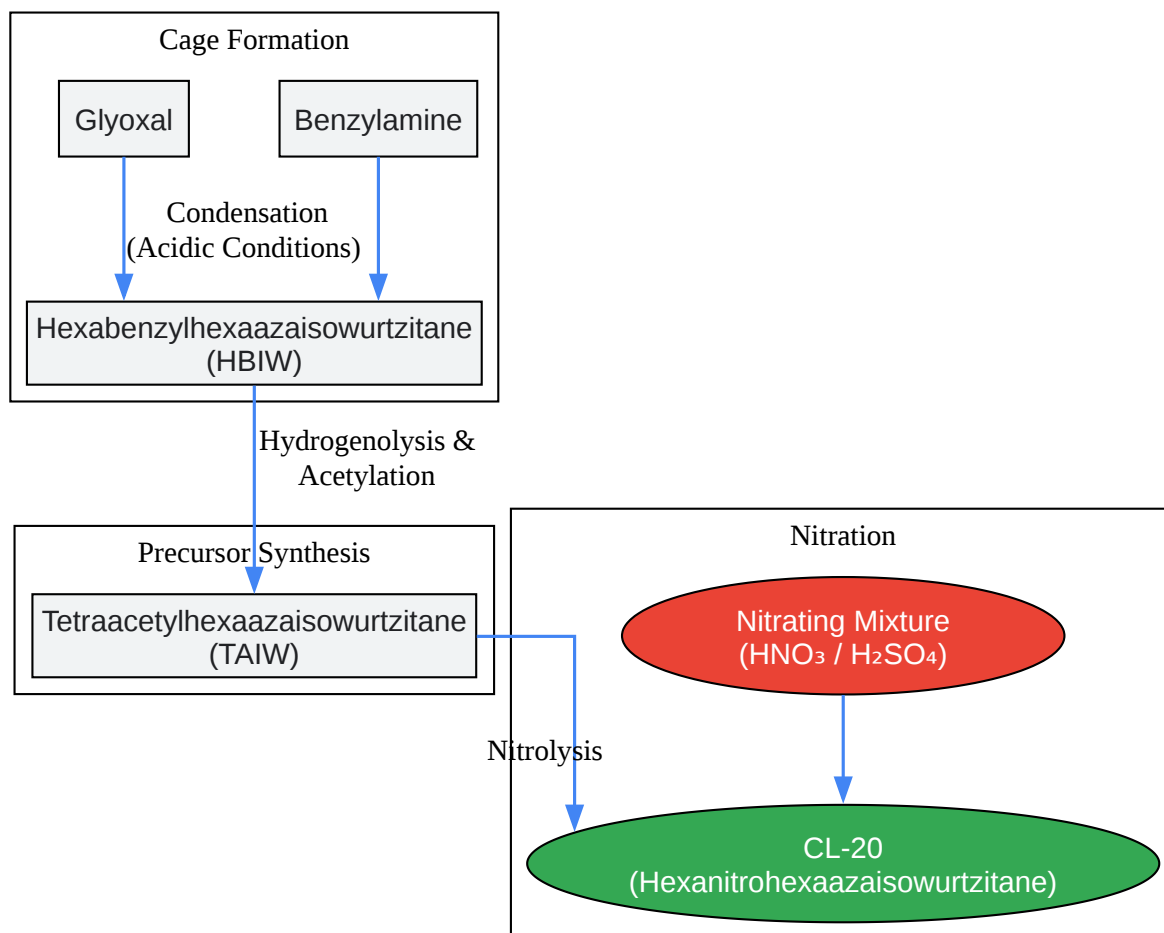
The chemical formula for CL-20 is  $C_6H_6N_{12}O_{12}$ .<sup>[1]</sup> Its structure is a cage-like molecule based on the isowurtzitane skeleton, with a nitro group ( $NO_2$ ) attached to each of the six nitrogen atoms of the hexaazaisowurtzitane cage.

- IUPAC Name: 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0<sup>3,11</sup>.0<sup>5,9</sup>]dodecane[1]
- Molar Mass: 438.1850 g/mol [1]
- Density: 2.044 g/cm<sup>3</sup>[1]

## Synthesis Pathways

The synthesis of CL-20 is a multi-step process that generally starts with the formation of a substituted hexaazaisowurtzitane cage, followed by nitration. The most established routes originate from 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazaisowurtzitane (HBIW).[4][5] From HBIW, precursors such as 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW) are produced, which are then nitrated to yield CL-20.[3]

A common and optimized pathway involves the direct nitration of TAIW using a mixture of nitric acid and sulfuric acid.[2][6]



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Caption: General synthesis pathway for CL-20 starting from glyoxal and benzylamine.

## Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of CL-20, focusing on the nitration of TAIW.

### 4.1. Nitration of TAIW to Synthesize CL-20[2][6][7]

This protocol describes the synthesis of CL-20 from commercial-grade TAIW.

#### Materials and Equipment:

- 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW), ~98% purity
- Nitric Acid ( $\text{HNO}_3$ ), 98%
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), concentrated
- 2 L jacketed glass reactor with agitator and temperature sensors
- PID-controlled heating/cooling water circulation unit
- Water-cooled glass condenser

#### Procedure:

- Add 1200 mL of 98% nitric acid to the glass reactor.
- Slowly add 300 mL of concentrated sulfuric acid to the nitric acid with continuous stirring. Maintain control over the temperature during this addition.
- Gradually add 150 g of TAIW to the mixed acid solution over a period of 15 minutes. The temperature of the reaction mixture will increase from ambient to approximately 45°C. Ensure no lumps form during the addition.
- Heat the reaction mixture to 85°C using the hot water circulation unit.
- Maintain the temperature at 85°C with agitation (110-120 RPM) for 1 hour. A white precipitate of CL-20 will form.<sup>[7]</sup>
- Cool the reaction mixture to room temperature.
- Pour the cooled mixture into ice-water to precipitate the crude product.
- Filter the precipitate using a sintered glass funnel and wash thoroughly with water.
- The crude product can be purified by recrystallization.

## 4.2. Recrystallization of CL-20[2]

### Materials:

- Crude CL-20
- Ethyl acetate (solvent)
- Heptane (anti-solvent)

### Procedure:

- Dissolve the crude CL-20 in ethyl acetate (at a concentration of 0.5 g/mL).
- With mechanical stirring, slowly add heptane (three times the volume of ethyl acetate) to the solution.
- The controlled addition of the anti-solvent will cause CL-20 to precipitate.
- Filter the precipitated product and dry at room temperature. A second crop can be collected from the filtrate by removing the solvent and repeating the process.

## Quantitative Data

The following tables summarize key quantitative data related to the synthesis of CL-20 via the TAIW nitration pathway.

Table 1: Optimized Reaction Parameters for TAIW Nitration[2][7]

Parameter	Optimized Value
<b>Mole Ratio (TAIW:HNO<sub>3</sub>:H<sub>2</sub>SO<sub>4</sub>)</b>	<b>1 : 64 : 12</b>
TAIW Addition Temperature	25–40°C
Reaction Temperature	72–85°C
Reaction Time	1 hour
Nitric Acid Concentration	92–98%

| Yield | ~85% |

Table 2: Purity and Characterization Data[2]

Analysis Method	Result
HPLC Purity	~98% (after synthesis)
HPLC Retention Time	8.9 min (C-18 column)
Eluent (Acetonitrile:Water)	45:55 (isocratic)
UV Detector Wavelength	226 nm

| Median Particle Size (Optimized) | ~150 µm |

Table 3: Sensitivity Data Comparison[6]

Parameter	CL-20	HMX
Impact Sensitivity	31 cm	40 cm

| Friction Sensitivity | 10.4 kg | 13 kg |

## Logical Workflow for Synthesis and Purification

The overall process from starting materials to purified CL-20 can be visualized as a sequential workflow.



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Caption: Step-by-step workflow for the synthesis and purification of CL-20.

## Conclusion

The synthesis of CL-20 is a well-defined but complex process that requires precise control over reaction parameters to achieve high yield and purity.[2] The nitration of TAIW represents an optimized and efficient route.[8] Ongoing research focuses on developing more cost-effective, environmentally friendly, and safer synthesis methods to further the application of this highly energetic material.[9] The data and protocols presented in this guide offer a comprehensive technical overview for professionals in the field.

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